molecular formula C19H25BClNO4 B3085075 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride CAS No. 1150271-39-8

5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride

Cat. No.: B3085075
CAS No.: 1150271-39-8
M. Wt: 377.7 g/mol
InChI Key: IJLRKWDOFMDJGV-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound, being a boronic acid derivative, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with electrophilic organic groups, while transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound indirectly influences the biochemical pathways associated with these substances.

Pharmacokinetics

It’s worth noting that boronic acids and their derivatives are generally considered to be stable, readily prepared, and environmentally benign , which may influence their pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, impacting various molecular and cellular processes depending on the specific compounds synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid with pinacol in the presence of hydrochloric acid. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride is unique due to its specific structure, which combines a pyridine ring with a methoxybenzyloxy group and a boronic ester. This unique combination enhances its reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4.ClH/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14;/h6-12H,13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLRKWDOFMDJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-39-8
Record name Pyridine, 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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